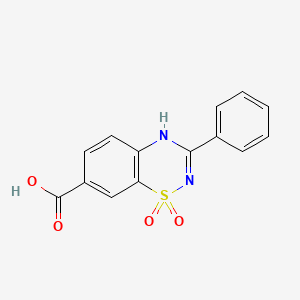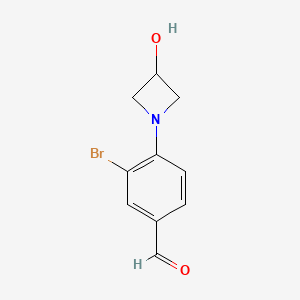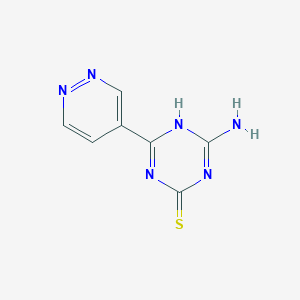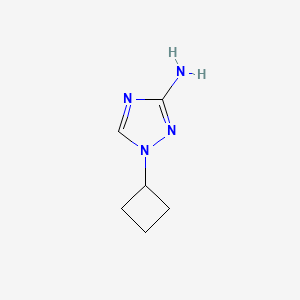
1-Cyclobutyl-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-1H-1,2,4-triazol-3-amine is an organic compound with the molecular formula C6H10N4. It features a triazole ring system with a cyclobutyl group attached to the nitrogen atom at position 1 and an amino group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazol-3-amine: Lacks the cyclobutyl group but shares the triazole ring system.
5-Cyclobutyl-1H-1,2,4-triazol-3-amine: Similar structure but with the cyclobutyl group at a different position.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Contains a triazole ring but with different substituents.
Uniqueness: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various applications .
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
1-cyclobutyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4/c7-6-8-4-10(9-6)5-2-1-3-5/h4-5H,1-3H2,(H2,7,9) |
InChI-Schlüssel |
IRUSUFKYZLJEGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





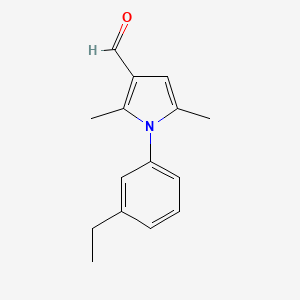
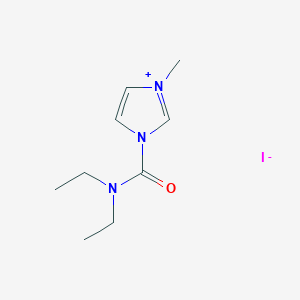
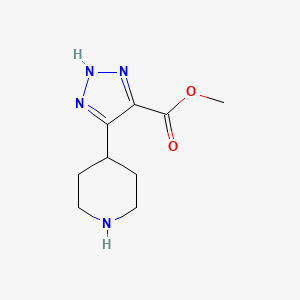
![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)



